3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-4-27-17-8-6-13(10-18(17)26-3)20-23-21(28-24-20)15-11-22-16-7-5-12(2)9-14(16)19(15)25/h5-11H,4H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOGUXOZUVNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Quinoline Core Construction: The quinoline core is often constructed via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the quinoline core. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, depending on the specific substituents and desired conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde derivative, while reduction of the oxadiazole ring could produce a dihydro-oxadiazole compound.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it suitable for developing novel compounds with tailored properties. For example, it can be utilized in the synthesis of other heterocyclic compounds through cyclization reactions or coupling methods such as Suzuki or Heck coupling.
Biology and Medicine
The biological applications of 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one are particularly noteworthy:
- Antimicrobial Activity : Recent studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this one have been tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting microbial growth .
- Anticancer Potential : Research indicates that quinoline derivatives can interact with DNA and inhibit cancer cell proliferation. The oxadiazole moiety is known to enhance the bioactivity of such compounds by improving their solubility and stability in biological environments .
- Mechanism of Action : The compound's mechanism involves interactions with molecular targets like enzymes or receptors through π-π stacking interactions and hydrogen bonding. This can modulate the activity of target proteins, leading to various therapeutic effects.
Industry
In industrial applications, this compound can be explored for:
- Material Science : Due to its conjugated system and functional groups, this compound may be utilized in developing new materials with specific optical or electronic properties. This includes applications in organic light-emitting diodes (OLEDs) or as fluorescent probes in sensing technologies.
- Pharmaceutical Development : The unique structural characteristics make it a candidate for drug formulation where improved efficacy and reduced side effects are desired.
Antimicrobial Activity Study
A study published in RSC Advances examined the antimicrobial properties of various oxadiazole derivatives against Candida albicans and Penicillium chrysogenum. Among these compounds, certain derivatives showed minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Synthesis and Characterization Research
Research on the synthesis of related quinoline derivatives has demonstrated that modifications to the oxadiazole ring can significantly impact biological activity. For example, specific substitutions on the phenyl ring were found to enhance cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism of action of 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and quinoline rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Key Compounds (Table 1):
Structural Insights :
- Methoxy vs.
- Halogenated Derivatives : MA2 and MA3 () demonstrate that halogenation (Cl, F) enhances receptor binding affinity, while fluorinated alkoxy chains (e.g., 2-fluoroethoxy in MA3) improve CNS penetration.
Receptor Binding and Permeability
- CB2 Agonists: MA2 and MA3 () exhibit nanomolar affinity for CB2 receptors, with MA3’s 2-fluoroethoxy group enhancing brain uptake. The target compound’s ethoxy group may similarly influence distribution but requires experimental validation.
- Antimicrobial Activity: Phenoxyphenyl-substituted oxadiazoles () show moderate activity against enteric pathogens (MIC = 8–32 µg/mL), suggesting that the target compound’s methoxy/ethoxy substituents might confer comparable or superior efficacy.
Physicochemical Properties
- Lipophilicity : Ethoxy and methoxy groups balance polarity and lipophilicity, critical for oral bioavailability. The trimethoxy analog () is commercially marketed, indicating favorable drug-like properties.
- Acid-Base Behavior: While direct pKa data are lacking, triazolone derivatives in (e.g., 2-ethoxy-6-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl benzoate) exhibit pKa values of 8.2–9.5 in non-aqueous solvents, suggesting that the target compound’s quinolinone moiety may similarly influence solubility.
Biological Activity
The compound 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives and features a complex structure that includes an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 378.43 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.43 g/mol |
| IUPAC Name | This compound |
| LogP | 3.1945 |
| Polar Surface Area | 62.543 |
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown efficacy against various cancer cell lines, including breast cancer (MCF–7), cervical cancer (HeLa), and leukemia (K–562) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as p53 and NF-kB .
Antiviral Activity
Research indicates that the quinoline scaffold is effective against viral infections. A related study assessed the antiviral properties of similar compounds against human coronavirus strain OC-43, revealing an IC50 value of 3.1 μM for the compound under investigation, with a selectivity index (SI) indicating lower cytotoxicity compared to standard antiviral agents like chloroquine . This suggests potential applications in treating viral infections.
Anti-inflammatory Effects
The anti-inflammatory capabilities of quinoline derivatives have also been investigated. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
The biological activity of This compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
- Receptor Modulation : It could interact with various receptors, leading to altered cellular signaling pathways that promote apoptosis or inhibit inflammation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce stress responses that lead to cell death in malignant cells.
Study 1: Anticancer Efficacy
In vitro tests on MCF–7 breast cancer cells indicated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with IC50 values comparable to established chemotherapeutics . Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Study 2: Antiviral Properties
A comparative study involving This compound demonstrated its effectiveness against human coronaviruses. The results highlighted its potential as a therapeutic agent during viral outbreaks .
Q & A
Q. What are the common synthetic routes for this compound, and what methodological considerations are critical for success?
The compound is typically synthesized via multi-step reactions, with Suzuki-Miyaura coupling as a key step for forming the oxadiazole-quinoline scaffold . Precursor fragments (e.g., 4-ethoxy-3-methoxyphenylboronic acid and halogenated quinolinone derivatives) are coupled using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres. Cyclization of intermediates to form the 1,2,4-oxadiazole ring often employs hydroxylamine-O-sulfonic acid in methanol, requiring strict temperature control (0–25°C) and reaction time optimization (24–48 hours) . Key validation steps : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.
Q. Which spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Assign signals for the quinolinone aromatic protons (δ 6.5–8.5 ppm), oxadiazole-linked substituents, and methyl/ethoxy groups (e.g., 6-methylquinolinone CH₃ at δ 2.43 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches .
Q. How is preliminary biological activity screening conducted for this compound?
Use in vitro assays such as:
- MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Microbroth dilution for antimicrobial activity (e.g., E. coli, S. aureus), reporting MIC values .
- Dose-response curves to calculate IC₅₀/EC₅₀. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility.
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane (DCM) or THF to reduce hydrolysis of intermediates .
- Catalyst tuning : Screen Pd catalysts (e.g., PdCl₂(dppf)) for enhanced coupling efficiency .
- Flow chemistry : Implement continuous flow reactors for precise temperature/residence time control, improving scalability and reproducibility .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
- Mechanistic follow-up : If anticancer activity varies, perform apoptosis assays (Annexin V/PI staining) or enzyme inhibition studies (e.g., topoisomerase II assays) to confirm target engagement .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .
Q. How can computational methods enhance SAR studies for this compound?
- Molecular docking : Use AutoDock Vina to model interactions with putative targets (e.g., bacterial dihydrofolate reductase or cancer-related kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR modeling : Train models on bioactivity data from analogs (e.g., triazol-5-one derivatives) to predict optimal substituents for enhanced potency .
Q. What advanced analytical methods quantify compound stability under physiological conditions?
- HPLC-DAD/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
- Potentiometric titrations : Determine pKa values in non-aqueous solvents (e.g., isopropyl alcohol) to assess ionization state impact on bioavailability .
Q. How are toxicity and selectivity profiles evaluated in advanced preclinical studies?
- In vivo models : Administer the compound (10–50 mg/kg) in rodent xenograft models, tracking tumor volume and organ histopathology .
- hERG assay : Screen for cardiac toxicity using patch-clamp electrophysiology to measure potassium channel inhibition .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
